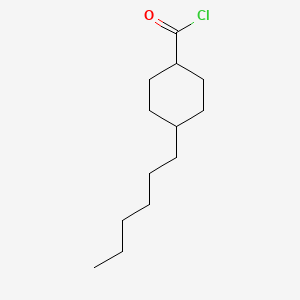
4-Hexylcyclohexane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexylcyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring with a hexyl group and a carbonyl chloride functional group attached to it. The presence of the carbonyl chloride group makes it a reactive intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hexylcyclohexane-1-carbonyl chloride can be synthesized through various methods. One common method involves the reaction of 4-hexylcyclohexanone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4-Hexylcyclohexanone+SOCl2→4-Hexylcyclohexane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors to ensure better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
4-Hexylcyclohexane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The compound can be reduced to 4-hexylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, it hydrolyzes to form 4-hexylcyclohexanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted cyclohexane derivatives.
Reduction: 4-Hexylcyclohexanol.
Hydrolysis: 4-Hexylcyclohexanoic acid.
Aplicaciones Científicas De Investigación
4-Hexylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-hexylcyclohexane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarbonyl chloride: Similar structure but lacks the hexyl group.
Hexylcyclohexane: Lacks the carbonyl chloride functional group.
Cyclohexylcarbonyl chloride: Similar structure but with different substituents.
Uniqueness
4-Hexylcyclohexane-1-carbonyl chloride is unique due to the presence of both the hexyl group and the carbonyl chloride functional group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The hexyl group increases the hydrophobicity and potential interactions with other hydrophobic molecules, while the carbonyl chloride group provides a reactive site for further chemical modifications.
Propiedades
Número CAS |
67589-91-7 |
|---|---|
Fórmula molecular |
C13H23ClO |
Peso molecular |
230.77 g/mol |
Nombre IUPAC |
4-hexylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C13H23ClO/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h11-12H,2-10H2,1H3 |
Clave InChI |
DOEQWHNUQQMWFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CCC(CC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


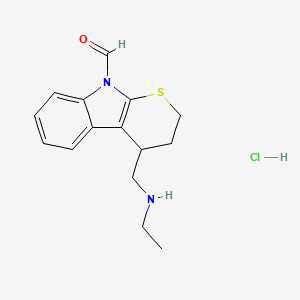
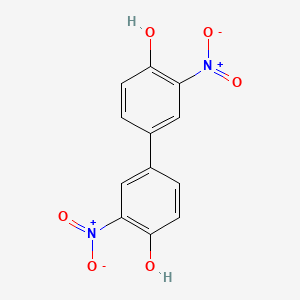
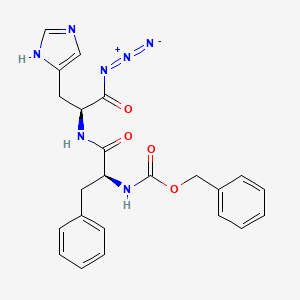
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
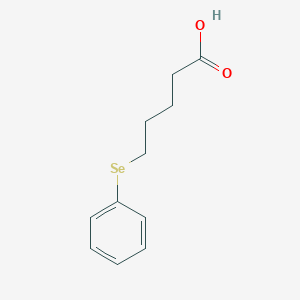
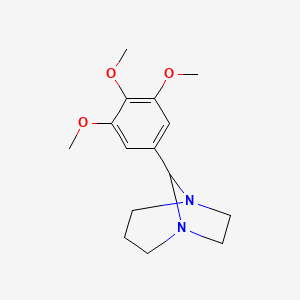
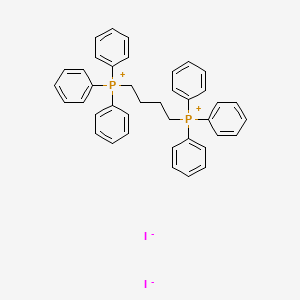
![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
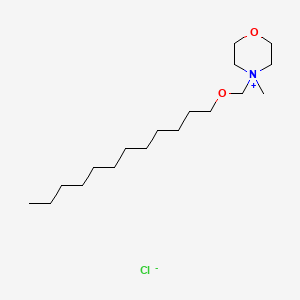
![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
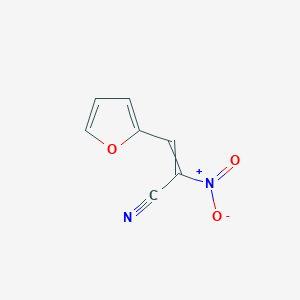
![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
